5-methyl-1H-1,2,4-triazole-3-thiol
Description
5-Methyl-1H-1,2,4-triazole-3-thiol (CAS RN: 39255-68-0) is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 5 and a thiol (-SH) group at position 2. Its structure combines aromatic stability with reactive sulfur and nitrogen atoms, enabling diverse chemical modifications and biological interactions. It is synthesized via cyclization reactions of thiosemicarbazides or alkylation of triazole precursors . The compound has been studied for applications in pharmaceuticals, agrochemicals, and materials science due to its tunable electronic properties and moderate toxicity profile .
Properties
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZCWDMJTKYHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Synthetic Methods for 5-Methyl-1H-1,2,4-Triazole-3-Thiol
| Method | Reagents | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Acyl Hydrazide Cyclization | Ethanol, NaOAc | Reflux, 4–6 h | 72–88 | >95 | High |
| Microwave Irradiation | KOH, CS₂ | 300–500 W, 2–5 min | 70–85 | >90 | Moderate |
| Acid-Catalyzed Cyclization | H₂SO₄, NH₃ | 0–25°C, 40 min | 80–88 | >93 | High |
| Hydrazine Ring Closure | NH₂NH₂, HCl | Reflux, 3–5 h | 65–78 | >90 | High |
Key Findings :
Chemical Reactions Analysis
Alkylation Reactions
The thiol group undergoes S-alkylation with alkyl halides or esters to form S-substituted derivatives. For example:
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Reaction with ethyl bromoacetate in dimethylformamide (DMF) and triethylamine yields ethyl [(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate .
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Similar reactions with chloroacetophenone produce derivatives with enhanced biological activity .
Reagents and Conditions:
| Reagent | Solvent | Catalyst/Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Ethyl bromoacetate | DMF | Triethylamine, RT | Ethyl thioether derivative | 80% | |
| Chloroacetophenone | Ethanol | Reflux, 6 h | S-Arylalkylated triazole | 75% |
Coordination Chemistry
The compound forms stable complexes with transition metals, leveraging its sulfur and nitrogen donor atoms:
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Cadmium(II) complexes : Reacts with Cd(NO₃)₂ to form luminescent polymeric structures .
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Mercury(II) complexes : Forms dimeric complexes (e.g., [Hg(5-MTT)₂]₂) with distinct electrochemical properties .
Metal Complexation Data:
| Metal Salt | Stoichiometry | Structure Type | Application | Source |
|---|---|---|---|---|
| Cd(NO₃)₂ | 1:2 (M:L) | Luminescent polymer | Materials science | |
| HgCl₂ | 1:2 (M:L) | Dimeric complex | Anticorrosive coatings |
Oxidation Reactions
The thiol group oxidizes to disulfides under mild conditions:
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Air oxidation in aqueous alkaline solutions forms bis(5-methyl-1H-1,2,4-triazol-3-yl) disulfide .
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Controlled oxidation with H₂O₂ produces sulfonic acid derivatives .
Oxidation Pathways:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| O₂ (air) | NaOH, RT, 24 h | Disulfide | 65% | |
| H₂O₂ | Acetic acid, 60°C | Sulfonic acid derivative | 50% |
Cyclization and Heterocycle Formation
The triazole-thiol scaffold participates in cyclization reactions to form fused heterocycles:
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Reaction with arylidene malononitrile in the presence of sulfamic acid yields 5-substituted phenyl-1,2,4-triazole-3-thiones (85–92% yield) .
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Treatment with trimethylsilyl isothiocyanate forms substituted triazole-thione derivatives .
Key Cyclization Examples:
Reactions with Isothiocyanates
The compound reacts with aryl isothiocyanates to form thiosemicarbazides, which cyclize into 1,3,4-thiadiazoles or 1,2,4-triazole-thiol derivatives:
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Reaction with 4-fluorophenyl isothiocyanate in ethanol produces thiosemicarbazide intermediates , which cyclize under acidic conditions to 1,3,4-thiadiazoles (70–85% yield) .
Reaction Scheme:
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Step 1 : Formation of thiosemicarbazide (ethanol, reflux, 6 h).
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Step 2 : Cyclization with H₂SO₄ or NaOH to yield thiadiazoles or triazole-thiols .
Nucleophilic Substitution
The sulfur atom acts as a nucleophile in substitution reactions:
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Reaction with benzyl chloride in basic media forms S-benzyl derivatives .
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Substitution with propargyl bromide yields terminal alkyne-functionalized triazoles .
Substitution Examples:
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 80°C | S-Benzyl derivative | 82% | |
| Propargyl bromide | NaOH, H₂O, RT | Propargyl thioether | 68% |
Acid/Base-Mediated Tautomerism
The compound exhibits tautomerism between thiol and thione forms, influenced by pH:
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In acidic conditions, the thione tautomer predominates.
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In basic media, the thiolate anion forms, enhancing reactivity toward electrophiles .
Tautomeric Equilibrium Data:
| pH | Dominant Form | Key Functional Group | Source |
|---|---|---|---|
| <5 | Thione (C=S) | NN-C=S | |
| >9 | Thiolate (S⁻) | NN-S⁻ |
Scientific Research Applications
Coordination Chemistry
MTT serves as a ligand in coordination chemistry to form metal complexes with distinct properties. It can complex with various metal ions, including cadmium, leading to the development of luminescent materials. These complexes have been studied for their potential applications in photonic devices and sensors .
Medicinal Chemistry
Research has demonstrated that derivatives of MTT exhibit significant biological activities:
- Antimicrobial Activity : MTT derivatives have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development. Studies indicate that modifications at the triazole ring enhance antimicrobial efficacy .
- Anticancer Properties : MTT and its derivatives have been explored for their anticancer activities. They can inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
- Antioxidant Activity : MTT compounds have been evaluated for their antioxidant properties using methods like DPPH radical scavenging assays. Many derivatives display significant antioxidant activity, which is crucial for combating oxidative stress-related diseases .
Industrial Applications
In industrial contexts, MTT is utilized as:
- Corrosion Inhibitor : Its thiol group facilitates the formation of protective layers on metal surfaces, reducing corrosion rates.
- Luminescent Materials : MTT-based metal complexes are being developed for use in LED technologies and other optoelectronic applications due to their luminescent properties .
Comparative Analysis of Related Compounds
To better understand the unique attributes of MTT, a comparison with similar compounds is beneficial:
| Compound | Structure Features | Notable Applications |
|---|---|---|
| 3-Mercapto-1,2,4-triazole | Thiol group at position 3 | Antimicrobial agents |
| 4-Methyl-4H-1,2,4-triazole-3-thiol | Methyl group at position 4 | Coordination chemistry |
| 2-Mercaptoimidazole | Imidazole ring | Antifungal applications |
| 2-Mercaptobenzimidazole | Benzimidazole ring | Antimicrobial agents |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various MTT derivatives against resistant bacterial strains. Results indicated that specific modifications at the methyl or thiol groups significantly enhanced antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
Another research project focused on synthesizing hybrid molecules combining MTT with other heterocycles to evaluate their anticancer potential. The findings revealed that these hybrids exhibited superior cytotoxicity against breast cancer cells compared to unmodified MTT .
Mechanism of Action
The mechanism of action of 5-methyl-1H-1,2,4-triazole-3-thiol involves its ability to bind to various molecular targets through its thiol and triazole groups. The thiol group can form covalent bonds with metal ions, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological molecules . These interactions enable the compound to modulate the activity of enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 5-methyl-1H-1,2,4-triazole-3-thiol are influenced by substituents on the triazole ring. Below is a comparative analysis with structurally analogous triazole-thiol derivatives:
Structural Analogues and Their Properties
Physicochemical Properties
| Property | This compound | 5-(4-Pyridyl)-triazole-3-thiol | 4,5-Diphenyl-triazole-3-thiol |
|---|---|---|---|
| Melting Point (°C) | 195–200 (decomposes) | 308–313 | 240–245 |
| Solubility | Soluble in DMSO, pyridine | Insoluble in water; soluble in pyridine | Low aqueous solubility |
| Spectral Data | IR: ν(S-H) 2550 cm⁻¹; ¹H NMR: δ 2.4 (s, CH₃) | LC-MS: m/z 195 [M+H]⁺ | ¹H NMR: δ 7.3–7.5 (aromatic) |
Key Research Findings
Electron-Donating vs. Electron-withdrawing groups (e.g., -Cl in Yucasin) improve enzyme inhibition but reduce radical scavenging capacity .
Structure-Activity Relationships :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
